Fidaxomicin-d7 Chemical Purity (HPLC-UV) Specification vs. Unlabeled Fidaxomicin Reference Standard
Fidaxomicin-d7 is supplied with a certified chemical purity exceeding 99.5% as determined by HPLC-UV, representing a purity specification that meets or exceeds typical requirements for analytical reference standards in regulated bioanalysis [1]. In comparison, general research-grade unlabeled fidaxomicin products may carry purity specifications of ≥95% to ≥98%, depending on the supplier and intended use category . The higher certified purity of Fidaxomicin-d7 ensures that the internal standard itself introduces minimal interfering signals, which is critical for achieving the precision and accuracy required in validated LC-MS/MS methods .
| Evidence Dimension | Chemical purity (HPLC) |
|---|---|
| Target Compound Data | >99.5% (HPLC-UV) |
| Comparator Or Baseline | Unlabeled fidaxomicin (research grade): typically ≥95% to ≥98% |
| Quantified Difference | ≥1.5% absolute purity difference; higher purity reduces potential for co-eluting interference peaks |
| Conditions | Vendor certificate of analysis; HPLC-UV method |
Why This Matters
Higher chemical purity reduces analytical interference and improves method ruggedness, which directly impacts data reliability and regulatory submission readiness.
- [1] Fidaxomicin - d7. SiChem. Catalogue SC-1157. Purity >99.5% (HPLC-UV). View Source
